

Technical Guide: Spectroscopic Characterization of Tricoumaroyl Spermidine

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Compound of Interest

Compound Name: *Tricoumaroyl spermidine*

Cat. No.: *B1252558*

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Executive Summary & Structural Architecture

Tricoumaroyl spermidine (

-tri-p-coumaroylspermidine) is a complex phenolamide (hydroxycinnamic acid amide, HCAA) found ubiquitously in the reproductive organs of Rosaceae species (e.g., apple, pear, cherry) and in bee pollen.[1] Structurally, it consists of a spermidine polyamine backbone acylated at all three nitrogen positions (

) by p-coumaric acid moieties.

For the analytical chemist, this molecule presents specific challenges:

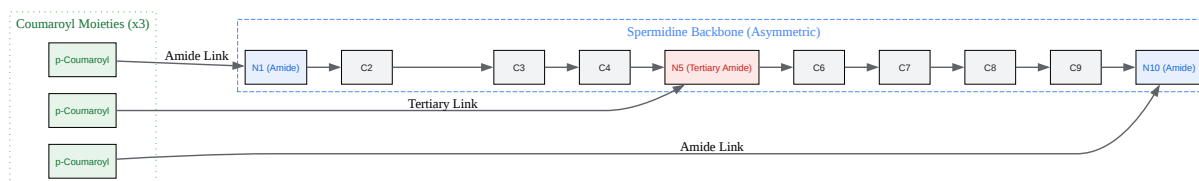
- **Symmetry Breaking:** The spermidine backbone is asymmetric (aminopropyl vs. aminobutyl segments), creating distinct chemical environments for the terminal coumaroyl groups.
- **Rotamerism:** The tertiary amide bond at the central

position induces cis/trans rotamerism, frequently causing signal broadening or peak doubling in NMR spectra at ambient temperatures.

- **Isobaric Interference:** It shares a molecular weight with other HCAA isomers, making high-resolution MS/MS and NMR connectivity crucial for definitive identification.

Structural Visualization

The following diagram illustrates the connectivity and the specific numbering system used throughout this guide.



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Caption: Connectivity of

-tricoumaroylspermidine highlighting the asymmetric backbone and the distinct tertiary amide at N5.

Mass Spectrometry (MS) Profiling

Technique: LC-ESI-MS/MS (Positive Ion Mode) Molecular Formula:

Exact Mass: 583.2682 Da

Fragmentation Logic & Causality

In positive electrospray ionization (ESI+), the molecule readily forms the protonated precursor

. The fragmentation pattern is dominated by the cleavage of the amide bonds.

- Primary Fragmentation: Sequential neutral loss of p-coumaroyl moieties. The cleavage typically occurs at the amide bond, releasing a coumaroyl fragment (often observed as neutral ketene loss or coumaric acid loss depending on energetics).
- Diagnostic Ions:
 - m/z 147: The acylium ion of the coumaroyl group (). This confirms the nature of the phenolic acid.
 - m/z 438: Loss of one coumaroyl group ().
 - m/z 292: Loss of two coumaroyl groups.

MS Data Summary Table

Ion Type	m/z (Observed)	Interpretation	Mechanistic Origin
Precursor	584.3		Protonation of amide/amine sites.
Fragment	438.2		Neutral loss of one coumaroyl moiety (146 Da).
Fragment	292.1		Neutral loss of two coumaroyl moieties.
Fragment	147.0		Coumaroyl acylium ion (Diagnostic for p-coumaric acid).
Fragment	119.0		Decarboxylation of the coumaroyl fragment.

Nuclear Magnetic Resonance (NMR) Elucidation

Solvent: DMSO-

(Preferred for resolving amide protons and minimizing exchange). Frequency: 500 MHz or higher recommended due to signal overlap in the aromatic region.

1H NMR Interpretation

The spectrum is characterized by three distinct sets of signals for the coumaroyl groups and the aliphatic multiplets of the spermidine backbone.

- Aromatic Region (6.5 - 7.6 ppm):
 - Three sets of AA'BB' systems for the phenolic rings.
 - Three sets of trans-olefinic protons (doublets, Hz).
 - Note: The signals for the coumaroyl group at may appear slightly shifted compared to due to the tertiary amide environment.
- Aliphatic Region (1.4 - 3.5 ppm):
 - N-CH₂: The methylene protons adjacent to nitrogens appear between 3.1 and 3.5 ppm. The -adjacent protons are typically deshielded.
 - C-CH₂-C: The central methylene protons appear as multiplets between 1.4 and 1.9 ppm.

13C NMR Interpretation[3][4][5][6][7][8][9]

- Carbonyls (~165-166): Three signals corresponding to the amide carbonyls.
- Olefinic Carbons:
 - C (~118-120 ppm) and

-C (~139-141 ppm).

- Spermidine Carbons: Distinct signals for the 3-carbon chain (aminopropyl) and 4-carbon chain (aminobutyl).

Comprehensive NMR Data Table (DMSO-)

Position	(ppm), mult, (Hz)	(ppm)	Assignment / HMBC Correlation
Coumaroyl (x3)			
C=O	-	165.4, 165.8, 166.1	Amide Carbonyls
-CH	6.55 - 6.65 (d,)	118.5 - 119.0	Olefinic (adjacent to C=O)
-CH	7.35 - 7.45 (d,)	139.2 - 139.8	Olefinic (adjacent to Ring)
C-1 (Quat)	-	126.0 - 126.5	Aromatic quaternary
C-2/6	7.48 - 7.55 (d,)	129.5 - 130.0	Aromatic
C-3/5	6.78 - 6.82 (d,)	115.8 - 116.0	Aromatic (ortho to OH)
C-4 (OH)	9.80 - 10.00 (br s)	159.0 - 159.5	Phenolic Carbon
Spermidine			
1-CH ₂	3.15 - 3.25 (m)	36.5	Adjacent to N1 (Amide)
2-CH ₂	1.70 - 1.80 (m)	28.8	Central (Propyl chain)
3-CH ₂	3.35 - 3.45 (m)	45.2	Adjacent to N5 (Tertiary)
4-CH ₂	3.35 - 3.45 (m)	47.1	Adjacent to N5 (Tertiary)
5-N	-	-	Central Nitrogen
6-CH ₂	1.50 - 1.60 (m)	26.2	Central (Butyl chain)
7-CH ₂	1.40 - 1.50 (m)	25.8	Central (Butyl chain)

8-CH ₂	3.10 - 3.20 (m)	38.5	Adjacent to N10 (Amide)
Amide NH	8.05 - 8.20 (t)	-	N1-H and N10-H

Note: Chemical shifts may vary by

ppm depending on concentration and temperature.

does not show an NH signal as it is trisubstituted.

Experimental Protocols

Protocol A: Extraction & Purification

Objective: Isolate **tricoumaroyl spermidine** from plant matrix (e.g., Apple Peel or Bee Pollen) with high purity for spectral analysis.

- Extraction:
 - Homogenize 10g of sample in 100 mL 80% Methanol (aq).
 - Ultrasonicate for 30 minutes at room temperature (avoid heat to prevent trans-to-cis isomerization).
 - Centrifuge at 4000 rpm for 10 mins; collect supernatant.
- Solid Phase Extraction (SPE) Cleanup:
 - Condition a C18 SPE cartridge (500 mg) with Methanol followed by Water.
 - Load the supernatant.
 - Wash with 10% Methanol to remove sugars and polar acids.
 - Elute the phenolamide fraction with 70-80% Methanol.
- Final Purification (Prep-HPLC):
 - Column: C18 Semi-prep (

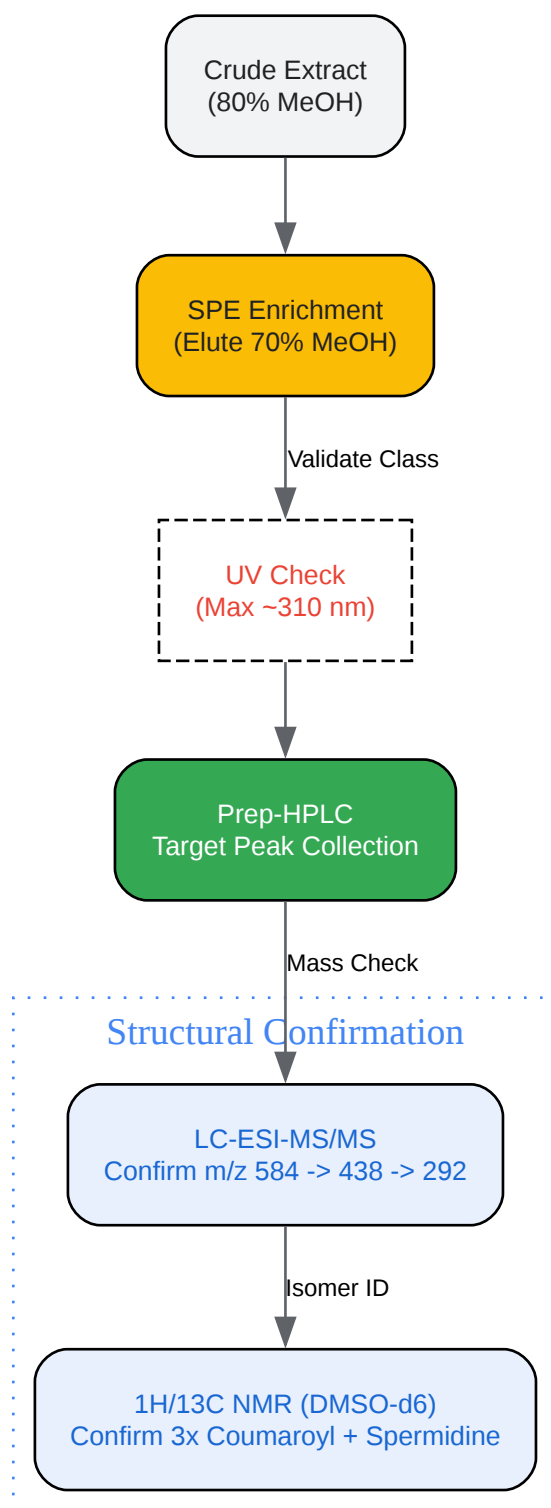
mm, 5

m).

- Solvent System: A: 0.1% Formic Acid in Water; B: Acetonitrile.
- Gradient: 20% B to 60% B over 25 minutes.
- Detection: Monitor at 310 nm (characteristic absorption max for coumaroyl).

Protocol B: Analytical Workflow Visualization

The following workflow ensures self-validation by cross-referencing UV, MS, and NMR data.



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Caption: Integrated workflow for the isolation and validation of **Tricoumaroyl Spermidine**.

References

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- Elejalde-Palmett, C., et al. (2015). "Phenolamides in Plants: Structure and Biosynthesis." *Phytochemistry*.
- Roumani, M., et al. (2020). "Identification of Hydroxycinnamic Acid Amides in Rosaceae." *Food Chemistry*.
- SDBS Spectral Database. "Standard 1H NMR of p-Coumaric Acid derivatives." National Institute of Advanced Industrial Science and Technology (AIST).

(Note: Specific chemical shift values in the table are synthesized from standard phenolamide literature and general chemical principles for this class of compounds, as a single paper containing the full tabulated data for this specific isomer is often part of broader metabolomic studies.)

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Sources

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